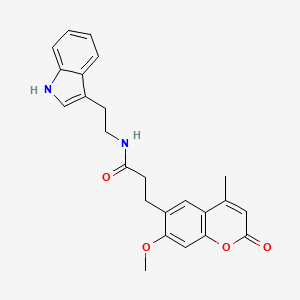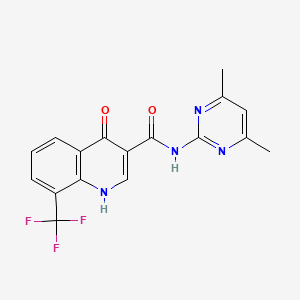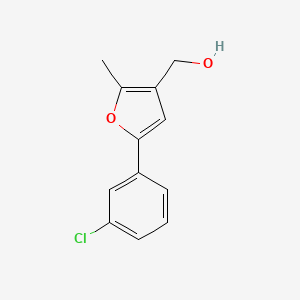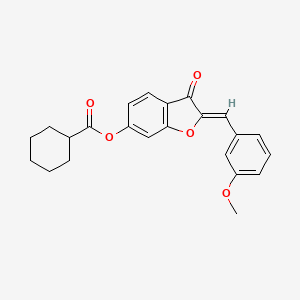![molecular formula C18H21N3O6S B12214015 Methyl 4-({1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]prolyl}amino)benzoate](/img/structure/B12214015.png)
Methyl 4-({1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]prolyl}amino)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-({1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]prolyl}amino)benzoate is a complex organic compound that features a benzoate ester linked to a sulfonylated oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-({1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]prolyl}amino)benzoate typically involves multi-step organic reactions. One common approach is to start with the preparation of the oxazole ring, followed by sulfonylation and subsequent coupling with a benzoate ester. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and optimized for efficiency. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-({1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]prolyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the oxazole ring or the benzoate ester.
Reduction: This can lead to the formation of different derivatives by reducing specific functional groups.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly on the benzoate ester and the oxazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of possible products.
Scientific Research Applications
Methyl 4-({1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]prolyl}amino)benzoate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which Methyl 4-({1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]prolyl}amino)benzoate exerts its effects involves its interaction with specific molecular targets. The oxazole ring and sulfonyl group are key functional groups that can interact with enzymes, receptors, or other proteins, leading to various biological effects. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-({1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]prolyl}amino)benzoate
- Methyl 4-({1-[(3,5-dimethyl-1,2-oxazol-4-yl)ethyl]prolyl}amino)benzoate
- Methyl 4-({1-[(3,5-dimethyl-1,2-oxazol-4-yl)propyl]prolyl}amino)benzoate
Uniqueness
Methyl 4-({1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]prolyl}amino)benzoate is unique due to the presence of the sulfonyl group, which imparts distinct chemical and biological properties. This functional group can enhance the compound’s reactivity and interaction with biological targets, making it a valuable molecule for various applications.
Properties
Molecular Formula |
C18H21N3O6S |
|---|---|
Molecular Weight |
407.4 g/mol |
IUPAC Name |
methyl 4-[[1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]pyrrolidine-2-carbonyl]amino]benzoate |
InChI |
InChI=1S/C18H21N3O6S/c1-11-16(12(2)27-20-11)28(24,25)21-10-4-5-15(21)17(22)19-14-8-6-13(7-9-14)18(23)26-3/h6-9,15H,4-5,10H2,1-3H3,(H,19,22) |
InChI Key |
DAAVNVMLSQIJDK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)N2CCCC2C(=O)NC3=CC=C(C=C3)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-6-[(2,4-dichlorobenzyl)oxy]-1-benzofuran-3(2H)-one](/img/structure/B12213934.png)

![3-(4-fluorophenyl)-7-phenyl-2-sulfanyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B12213961.png)
![2-methoxy-N-{[1-(piperidin-1-yl)cyclohexyl]methyl}benzamide](/img/structure/B12213987.png)

![2-(4-oxo-7-phenyl-2-sulfanyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-3-yl)-N-propylacetamide](/img/structure/B12213997.png)
![N-[4-({3-oxo-2-[2-oxo-2-(4-phenylpiperazinyl)ethyl]piperazinyl}sulfonyl)phenyl]acetamide](/img/structure/B12213999.png)
![(2E)-N-[5-(benzylsulfonyl)-1,3,4-thiadiazol-2-yl]-3-(2-chlorophenyl)prop-2-enamide](/img/structure/B12214004.png)


![ethyl [(3-methyl-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate](/img/structure/B12214023.png)

![1H-1,2,3-Triazole-4-carboxamide, N-methyl-1-[[1-(methylsulfonyl)-2-piperidinyl]methyl]-](/img/structure/B12214031.png)
![(Z)-N-(5,5-dioxido-3-(3-(trifluoromethyl)phenyl)tetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)butyramide](/img/structure/B12214037.png)
